molecular formula C34H54N8O10 B14238275 L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- CAS No. 574749-94-3

L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl-

Cat. No.: B14238275
CAS No.: 574749-94-3
M. Wt: 734.8 g/mol
InChI Key: OWAXFDNACOLHCA-RWDAEPBLSA-N
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Description

L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) to form reactive intermediates.

    Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Uniqueness

L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

574749-94-3

Molecular Formula

C34H54N8O10

Molecular Weight

734.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C34H54N8O10/c1-17(2)13-21(35)29(46)38-22(11-12-26(36)44)30(47)40-24(16-27(37)45)31(48)39-23(15-20-9-7-6-8-10-20)32(49)42-28(19(5)43)33(50)41-25(34(51)52)14-18(3)4/h6-10,17-19,21-25,28,43H,11-16,35H2,1-5H3,(H2,36,44)(H2,37,45)(H,38,46)(H,39,48)(H,40,47)(H,41,50)(H,42,49)(H,51,52)/t19-,21+,22+,23+,24+,25+,28+/m1/s1

InChI Key

OWAXFDNACOLHCA-RWDAEPBLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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